molecular formula C10H12BrN B567174 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1338096-94-8

7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B567174
CAS No.: 1338096-94-8
M. Wt: 226.117
InChI Key: DZKBKESMSHBZNB-UHFFFAOYSA-N
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Description

7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a bromine atom at the 7th position and a methyl group at the 4th position of the tetrahydroisoquinoline ring system imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 4-methyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methyl-1,2,3,4-tetrahydroisoquinoline.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: 4-Methyl-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroisoquinoline ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 4-Methyl-1,2,3,4-tetrahydroisoquinoline
  • 7-Methyl-1,2,3,4-tetrahydroisoquinoline

Comparison: 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a bromine atom and a methyl group, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

7-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-4,7,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKBKESMSHBZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738162
Record name 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338096-94-8
Record name 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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